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Compound of Interest

Compound Name: 5-DACTHF

Cat. No.: B1664632

A Note on Nomenclature: The term "5-DACTHF" is not a standardized abbreviation in the
scientific literature. Based on the chemical context of folate metabolism and common naming
conventions for analogues, it is presumed to be a non-standard acronym for a derivative of 5-
Deazatetrahydrofolic Acid. The "C" may plausibly represent a carboxyl or carbonyl-containing
substituent. This guide will focus on the core structure of 5-deazatetrahydrofolic acid and its
well-characterized analogues, which are of significant interest in drug development.

The full chemical name for the parent compound, 5-deaza-5,6,7,8-tetrahydrofolic acid, is
(2S)-2-[[4-[[(6R)-2-amino-4-0x0-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-
ylJmethylamino]benzoyllamino]pentanedioic acid[1]. These compounds are synthetic analogues
of tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism. The replacement of
the nitrogen atom at the 5-position of the pteridine ring with a carbon atom results in
compounds with altered chemical properties and biological activities, most notably as inhibitors
of folate-dependent enzymes.

Quantitative Data: Inhibitory Activities of 5-
Deazatetrahydrofolate Analogues

5-Deazatetrahydrofolate derivatives have been extensively studied as inhibitors of various
enzymes in the folate pathway. Their potency is often evaluated by determining their half-
maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table
summarizes key quantitative data for selected 5-deazatetrahydrofolate analogues.
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Target
Compound EnzymelCell Activity Type Value Reference
Line
5-deaza-5,6,7,8-
tetrahydroisofolic ~ MCF-7 cells IC50 ~1 uM [2]
acid
Glycinamide
5-dH4Pte-APBA _ _
) Ribonucleotide _
(diastereomer Ki 47 nM [3]
) Formyltransferas
mixture)
e (GARFT)
Glycinamide
5-deaza-5,6,7,8- ) .
) Ribonucleotide ]
tetrahydrofolic Ki 65 nM [3]
] Formyltransferas
acid (DATHF)
e (GARFT)
7-0xo substituted
CCRF-CEM
5-DATHF . IC50 >20 pg/mL [4]
leukemia cells
analogues
Pyrido[2,3- Dihydrofolate
d]pyrimidine Reductase IC50 6.5 uM [5]
derivative 11 (DHFR)
Pyrido[2,3- Dihydrofolate
d]pyrimidine Reductase IC50 7.1 uM [5]
derivative 13 (DHFR)
Pyrido[2,3- Dihydrofolate
d]pyrimidine Reductase IC50 8.7 uM [5]
derivative 14 (DHFR)
Dihydrofolate
Methotrexate
Reductase IC50 5.57 uM [5]
(Reference)
(DHFR)

Experimental Protocols
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The synthesis and evaluation of 5-deazatetrahydrofolate analogues involve multi-step chemical
synthesis and various biochemical assays.

Synthesis of 5-Deazatetrahydrofolate Analogues:

A common synthetic route for 5-deazatetrahydrofolic acid analogues involves the following key
steps[2][4]:

e Preparation of the Pyrido[2,3-d]pyrimidine Core: This heterocyclic ring system, which mimics
the pteridine ring of folic acid, is typically synthesized first.

 Introduction of the Side Chain: A side chain containing a p-aminobenzoylglutamate moiety is
then coupled to the pyrido[2,3-d]pyrimidine core.

e Reduction of the Pyridine Ring: The pyridine part of the heterocyclic system is catalytically
hydrogenated to yield the tetrahydro derivative.

For instance, the synthesis of 5-deaza-5,6,7,8-tetrahydroisofolic acid has been achieved
through the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine
with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection[2].

In Vitro Biological Evaluation:
The inhibitory activity of these analogues is assessed using various experimental protocols:

e Enzyme Inhibition Assays: The ability of the compounds to inhibit specific enzymes like
dihydrofolate reductase (DHFR) or glycinamide ribonucleotide formyltransferase (GARFT) is
measured. This typically involves incubating the purified enzyme with its substrate and a
range of concentrations of the inhibitor. The rate of the enzymatic reaction is then measured,
often spectrophotometrically, to determine the IC50 or Ki value[5].

o Cell Growth Inhibition Assays: The cytotoxic or cytostatic effects of the compounds on cancer
cell lines (e.g., MCF-7, CCRF-CEM) are evaluated. Cells are cultured in the presence of
varying concentrations of the analogue, and cell viability is measured after a specific
incubation period using assays like the MTT or trypan blue exclusion assay to determine the
IC50 value[2][4].
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Signaling Pathways and Experimental Workflows

Folate Metabolism and the Site of Action of 5-Deazatetrahydrofolate Analogues:
The following diagram illustrates the central role of tetrahydrofolate in one-carbon metabolism
and highlights where 5-deazatetrahydrofolate analogues exert their inhibitory effects. These

analogues primarily target enzymes that utilize folate cofactors, thereby disrupting the
synthesis of nucleotides and other essential biomolecules.
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Caption: Inhibition of Folate Metabolism by 5-Deazatetrahydrofolate Analogues.
Workflow for Synthesis and Evaluation of 5-Deazatetrahydrofolate Analogues:

The following diagram outlines a typical workflow for the development and characterization of
novel 5-deazatetrahydrofolate analogues as potential therapeutic agents.
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Caption: Drug Development Workflow for 5-Deazatetrahydrofolate Analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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